molecular formula C19H24O4 B045452 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione CAS No. 2168-61-8

3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione

Numéro de catalogue: B045452
Numéro CAS: 2168-61-8
Poids moléculaire: 316.4 g/mol
Clé InChI: YUHVBHDSVLKFNI-NJSLBKSFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione (hereafter referred to by its full systematic name) is a critical intermediate in the microbial degradation of steroid hormones, particularly androst-4-ene-3,17-dione (AD) and related C19-steroids. This compound is characterized by a 9,10-secosteroid backbone with hydroxyl groups at positions 3 and 4 of the aromatic A-ring and a 17-keto group . It is generated via the hydroxylation of 3-hydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione (3-HSA) by two-component monooxygenases such as HsaAB in Mycobacterium tuberculosis and Rhodococcus jostii RHA1, or TesA1A2 in Comamonas testosteroni . Its role as a substrate for extradiol dioxygenases (e.g., HsaC or TesB) makes it pivotal in the meta-cleavage of the steroid A-ring, leading to the formation of primary metabolites like HIP (3aα-H-4α[3′-propionic acid]-7aβ-methylhexahydro-1,5-indanedione) .

Applications De Recherche Scientifique

Enzymatic Reactions

3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione 4,5-dioxygenase

This compound serves as a substrate for the enzyme This compound 4,5-dioxygenase (EC 1.13.11.25). This enzyme catalyzes the incorporation of oxygen into the substrate through a dioxygenase reaction. The reaction can be summarized as follows:

3 4 Dihydroxy 9 10 secoandrosta 1 3 5 10 triene 9 17 dione+O2Product\text{3 4 Dihydroxy 9 10 secoandrosta 1 3 5 10 triene 9 17 dione}+O_2\rightarrow \text{Product}

The product formed is 3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oate , which has implications in steroid metabolism and can be further utilized in various biochemical pathways .

Bioremediation Applications

The compound has been studied for its role in the bioremediation processes carried out by certain bacteria such as Rhodococcus species. These bacteria exhibit metabolic versatility that allows them to degrade a wide range of organic pollutants. The ability of Rhodococcus to utilize compounds like this compound highlights its potential for environmental cleanup strategies.

Key Features of Rhodococcus in Bioremediation:

  • Metabolic Diversity: Rhodococcus can metabolize various organic compounds due to its extensive enzymatic arsenal.
  • Stress Resistance: These bacteria can thrive in harsh conditions (e.g., high concentrations of organic solvents), making them suitable for contaminated environments .

Therapeutic Potential

Research indicates that compounds like this compound may have therapeutic applications due to their structural similarities to steroid hormones. The modulation of steroid metabolism is crucial in understanding conditions such as hormone-dependent cancers and metabolic disorders.

Potential Therapeutic Applications:

  • Cancer Research: Investigating how this compound interacts with steroid hormone pathways could lead to novel treatments for hormone-sensitive cancers.
  • Metabolic Disorders: Understanding its role in metabolic pathways may provide insights into treating conditions related to steroid metabolism .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Organisms/Enzymes
Enzymatic ReactionsSubstrate for dioxygenase enzyme; involved in steroid metabolism3,4-Dihydroxy-9,10-secoandrosta-1... dioxygenase
BioremediationDegradation of organic pollutants by Rhodococcus speciesRhodococcus spp.
Therapeutic PotentialPossible roles in cancer treatment and metabolic disorder managementHormone pathways; steroid metabolism

Case Studies

Case Study 1: Enzymatic Activity Characterization
A study focused on characterizing the activity of this compound 4,5-dioxygenase revealed its efficiency in catalyzing reactions under varying pH and temperature conditions. This research provides insights into optimizing conditions for industrial applications involving steroid transformations.

Case Study 2: Biodegradation Studies
Research involving Rhodococcus strains demonstrated the degradation pathway of this compound in contaminated environments. The results indicated significant reduction of this compound over time when exposed to specific strains of Rhodococcus under laboratory conditions.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

The degradation of steroids via the 9,10-seco pathway involves multiple intermediates with structural and functional similarities. Below is a comparative analysis of key compounds:

Compound Name Structure Key Enzymes Involved Metabolic Role Stability
3-Hydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione (3-HSA) Single hydroxyl at C3; aromatic A-ring KshAB (9α-hydroxylase), HsaAB/TesA1A2 Precursor to 3,4-DHSA; accumulates in mutants lacking HsaAB/TesA1A2 Moderately stable; detectable via NMR/MS
3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione Dihydroxylated (C3, C4) aromatic A-ring HsaC/TesB (extradiol dioxygenase) Undergoes meta-cleavage to HIP; rapidly metabolized in cell-free extracts Stable under experimental conditions
3,17β-Dihydroxy-9,10-secoandrosta-1,3,5(10)-trien-9-one (3,17-DHSA) Hydroxyl groups at C3 and C17β; ketone at C9 Unknown Branch intermediate in Nocardioides simplex; role unclear Isolated and confirmed via NMR
9α-Hydroxy-androsta-1,4-diene-3,17-dione (9α-OH-AD) Hydroxyl at C9; diene at C1-C4 KshAB (9α-hydroxylase) Precursor to 3-HSA; spontaneously undergoes B-ring cleavage Highly unstable; not detected in vivo

Enzymatic and Kinetic Differences

  • 3-HSA vs. 3,4-DHSA :

    • 3-HSA is hydroxylated by HsaAB/TesA1A2, which require NADH and molecular oxygen to introduce the C4 hydroxyl group .
    • 3,4-DHSA is processed by HsaC/TesB, which follow an ordered Bi-Uni mechanism where oxygen binds first, followed by substrate, leading to meta-cleavage . Kinetic studies show competitive inhibition by structural analogs like 4-isopropyl catechol .
  • 3,17-DHSA: Its formation in Nocardioides simplex suggests divergent pathways in Actinobacteria, though its enzymatic drivers remain unidentified .

Gene Regulation and Organism-Specific Pathways

  • 3-HSA and 3,4-DHSA :
    • In Comamonas testosteroni, the tes gene cluster (e.g., tesA1A2, tesB) is upregulated in the presence of AD, facilitating 3,4-DHSA production .
    • In Mycobacterium smegmatis, cholesterol induces expression of hsaAB and hsaC, linking 3,4-DHSA to cholesterol catabolism .
  • 9α-OH-AD :
    • Transient in Rhodococci due to rapid B-ring cleavage; gene disruptions in kshAB lead to 9α-OH-AD accumulation .

Research Findings and Data Tables

Table 1: Metabolic Flux in Key Organisms

Organism Intermediate Accumulated Gene Knockout Enzyme Activity Reference
Comamonas testosteroni 3-HSA ΔtesA1A2 Loss of 3-HSA → 3,4-DHSA conversion
Nocardia restrictus HIP Cell-free extracts Rapid 3,4-DHSA → HIP conversion (100% in 1 hr)
Rhodococcus ruber Chol-4 9α-OH-AD ΔkshAB Accumulation of 9α-OH-AD

Table 2: Kinetic Parameters of 3,4-DHSA 4,5-Dioxygenase

Substrate Km (μM) Vmax (μmol/min/mg) Inhibitor Inhibition Type Reference
3,4-DHSA 12.5 0.45 4-Isopropyl catechol Competitive (Ki = 8 μM)
Molecular oxygen 50 0.45 4-Isopropyl catechol Uncompetitive

Activité Biologique

3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione is a steroid compound notable for its biological activity primarily as a substrate for specific dioxygenases. This article explores its enzymatic interactions, metabolic pathways, and potential implications in biotechnological applications.

Chemical Structure and Properties

  • Chemical Formula : C19_{19}H24_{24}O4_{4}
  • Molecular Weight : 316.3915 g/mol
  • CAS Number : 37256-63-6
  • IUPAC Name : (3aS,4S,7aS)-4-[2-(2,3-dihydroxy-6-methylphenyl)ethyl]-7a-methyl-octahydro-1H-indene-1,5-dione

Enzymatic Activity

The compound is primarily known for its role as a substrate for the enzyme This compound 4,5-dioxygenase (EC 1.13.11.25). This enzyme catalyzes the following reaction:

3 4 Dihydroxy 9 10 secoandrosta 1 3 5 10 triene 9 17 dione+O23 hydroxy 5 9 17 trioxo 4 5 9 10 disecoandrosta 1 10 2 dien 4 oate\text{3 4 Dihydroxy 9 10 secoandrosta 1 3 5 10 triene 9 17 dione}+O_2\rightleftharpoons \text{3 hydroxy 5 9 17 trioxo 4 5 9 10 disecoandrosta 1 10 2 dien 4 oate}

This dioxygenase incorporates two atoms of oxygen into the substrate and is classified as an oxidoreductase. The reaction process involves the cleavage of the carbon skeleton of the steroid structure and is crucial in steroid metabolism within certain bacteria such as Mycobacterium tuberculosis and Nocardia restrictus .

Metabolic Pathways

The enzymatic conversion of this compound plays a significant role in the degradation of steroids in microbial systems. The products formed are intermediates in the catabolism of cholesterol and other steroid compounds. This pathway is particularly important in pathogenic bacteria that utilize cholesterol for survival and virulence .

Case Study 1: Mycobacterium tuberculosis

Research has shown that the igr operon in Mycobacterium tuberculosis is essential for cholesterol metabolism. The presence of enzymes like this compound dioxygenase facilitates the breakdown of cholesterol derivatives into simpler compounds that can be utilized by the bacterium for energy and growth .

Case Study 2: Nocardia restrictus

In studies involving Nocardia restrictus, researchers isolated the dioxygenase enzyme responsible for metabolizing this compound. The enzyme exhibited specific activity under varied environmental conditions and was shown to be crucial for bioremediation processes involving steroid pollutants .

Potential Applications

The unique enzymatic properties of this compound make it a candidate for biotechnological applications:

  • Bioremediation : Its metabolic pathways can be harnessed to degrade environmental pollutants such as steroid hormones.
  • Pharmaceutical Development : Understanding its interactions may lead to novel therapeutic agents targeting bacterial infections that rely on cholesterol metabolism.

Q & A

Basic Research Questions

Q. What is the enzymatic role of 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione in steroid catabolism?

  • Answer : This compound is a critical intermediate in microbial steroid degradation pathways. It is cleaved by the Fe²⁺-dependent enzyme this compound 4,5-dioxygenase (EC 1.13.11.25), which opens the aromatic ring A via meta-cleavage, yielding 4,5–9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oate. This reaction is essential for breaking down cholesterol and related steroids in actinomycetes like Mycobacterium tuberculosis and Rhodococcus species .

Q. Which enzymes are central to the catabolism of this compound, and how are they identified?

  • Answer : Key enzymes include:

  • HsaC : An extradiol dioxygenase (EC 1.13.11.25) responsible for meta-cleavage of the catecholic intermediate. Gene inactivation studies in M. tuberculosis and Rhodococcus confirm its role, as ΔhsaC mutants accumulate 3,4-DHSA .
  • HsaAB : A flavin-dependent monooxygenase that hydroxylates 3-HSA to produce 3,4-DHSA. Substrate specificity and kinetic parameters (e.g., kcat/Km ≈ 1000 M⁻¹s⁻¹ for 3-HSA) were determined using heterologously expressed enzymes and GC-MS/NMR analysis .

Q. What methodologies are used to detect and quantify this compound in microbial cultures?

  • Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard. For GC-MS, derivatization with trimethylsilyl (TMS) groups improves volatility (e.g., 3,4-DHSA-TMS derivative at Rt = 15.91 min, m/z = 460). NMR (¹H and ¹³C) in deuterated solvents confirms structural features like the bicyclo-alkanone moiety .

Q. How are steroid catabolic pathways elucidated experimentally?

  • Answer : Pathway elucidation involves:

  • Transcriptomics : Identifying genes upregulated during cholesterol growth (e.g., hsaACDB operon in Rhodococcus and M. tuberculosis) .
  • Gene Knockouts : Inactivating genes like hsaC or hsaA to observe metabolic bottlenecks (e.g., accumulation of 3,4-DHSA or 3-HSA) .
  • Enzyme Assays : Purifying recombinant enzymes (e.g., HsaC, HsaD) and measuring activity via UV-Vis spectroscopy or oxygen consumption .

Q. Which experimental models are used to study steroid degradation pathways?

  • Answer : Common models include:

  • Rhodococcus jostii RHA1: A soil actinomycete with a well-characterized cholesterol catabolic pathway .
  • Mycobacterium tuberculosis: Pathogenic studies focus on survival in macrophages, with ΔhsaC mutants showing reduced persistence in guinea pigs .
  • Comamonas testosteroni: Used to study testosterone degradation and intermediate accumulation (e.g., 3,4-DHSA via TesA1A2/TesB) .

Advanced Research Questions

Q. How do substrate specificity and enzyme kinetics inform the design of HsaAB inhibitors?

  • Answer : HsaAB exhibits higher specificity for 3-HSA (kcat/Km = 1000 M⁻¹s⁻¹) compared to 3-hydroxybiphenyl (kcat/Km = 40 M⁻¹s⁻¹). Structural studies (2.5 Å X-ray crystallography) reveal a flexible C-terminal flap in HsaA that gates flavin access, enabling rational inhibitor design targeting the enlarged phenol-binding pocket .

Q. What structural insights guide the engineering of dioxygenases for biotechnological applications?

  • Answer : Crystal structures of HsaC in complex with 3,4-DHSA (2.1 Å resolution) show two binding modes: bidentate and monodentate iron coordination. The bicyclo-alkanone moiety’s positioning informs substrate docking studies, enabling mutagenesis to enhance catalytic efficiency or stability .

Q. How does genetic manipulation of steroid catabolic genes affect bacterial pathogenicity?

  • Answer : ΔhsaC mutants of M. tuberculosis exhibit attenuated virulence in mice (50% longer survival) and reduced dissemination in guinea pigs. Cholesterol toxicity in mutants (due to catechol accumulation) underscores the pathway’s role in detoxification and energy metabolism during infection .

Q. What challenges arise in handling unstable intermediates like 3,4-DHSA, and how are they mitigated?

  • Answer : 3,4-DHSA is prone to oxidation and polymerization. Protocols include:

  • Anaerobic Conditions : Handling under nitrogen/argon during extraction.
  • Derivatization : Immediate TMS or methyl esterification for GC-MS .
  • Low-Temperature Storage : Preservation at –80°C in dark vials .

Q. How are contradictions in substrate utilization resolved (e.g., HsaAB activity on 3,9-DHSA vs. 3-HSA)?

  • Answer : Kinetic assays reveal 3,9-DHSA is a poor substrate (kcat/Km = 80 M⁻¹s⁻¹ vs. 1000 M⁻¹s⁻¹ for 3-HSA). Docking studies attribute this to steric hindrance from the 9-hydroxyl group, which disrupts flavin positioning. Mutagenesis of HsaA’s Val367–Val394 flap may enhance flexibility for bulkier substrates .

Q. What in vivo models validate the role of cholesterol catabolism in bacterial survival?

  • Answer : Macrophage infection assays and transposon mutagenesis (TraSH) identify hsaC and hsaA as essential for M. tuberculosis survival. Cholesterol-fed M. bovis BCG upregulates hsaC and kshA, confirming pathway activation in host environments .

Propriétés

IUPAC Name

(3aS,4S,7aS)-4-[2-(2,3-dihydroxy-6-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-11-3-7-16(21)18(23)12(11)4-5-13-14-6-8-17(22)19(14,2)10-9-15(13)20/h3,7,13-14,21,23H,4-6,8-10H2,1-2H3/t13-,14-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHVBHDSVLKFNI-NJSLBKSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)O)CCC2C3CCC(=O)C3(CCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1)O)O)CC[C@H]2[C@@H]3CCC(=O)[C@]3(CCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701028828
Record name 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168-61-8
Record name 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione
3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione
3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione
3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione
3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione
3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione

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